U-73122 is an aza-steroid that is 3-O-methyl-17beta-estradiol in which the 17beta-hydroxy group is replaced by a 6-(maleimid-1-yl)hexylamino group. An inibitor of phospholipase C. It has a role as an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor. It is an aza-steroid, a member of maleimides and an aromatic ether. It is functionally related to a 17beta-estradiol.
Mechanism of Action
Inhibition of PLC Activity: Early studies indicated that U73122 could directly inhibit the enzymatic activity of certain PLC isozymes, particularly PLCβ2 [ [] ]. The inhibitory effect was observed in cell-free assays, suggesting a direct interaction between U73122 and the PLC enzyme.
Indirect Inhibition via PIP2 Depletion: A growing body of evidence suggests that U73122 may indirectly inhibit PLC activity by reducing the availability of its substrate, PIP2 [ [] ]. This hypothesis stems from the observation that U73122 can interact with PIP2, potentially sequestering it and making it inaccessible to PLC.
Covalent Modification of Cysteine Residues: Studies using purified human PLC enzymes revealed that U73122 can directly activate certain PLC isozymes, including PLCβ3 and PLCγ1, through covalent modification of cysteine residues [ [], [] ]. This activation was concentration-dependent and required the presence of cysteine residues on the enzyme, as evidenced by attenuation of the effect by thiol-containing nucleophiles like glutathione and L-cysteine.
Applications
Signal Transduction Studies: U73122 has been frequently used to investigate the involvement of PLC in signal transduction pathways activated by various stimuli, including hormones, neurotransmitters, and growth factors [ [], [], [], [] ]. By observing the effects of U73122 on cellular responses, researchers have been able to infer the role of PLC in mediating those responses.
Calcium Signaling Research: As PLC plays a key role in mobilizing intracellular calcium, U73122 has been utilized to study calcium signaling events triggered by different agonists [ [], [], [] ]. The compound's ability to modulate calcium release from intracellular stores has provided insights into the dynamics of calcium signaling and its contribution to various cellular processes.
Inflammatory Response Studies: The role of PLC in inflammatory processes has also been investigated using U73122 [ [], [], [] ]. Studies have shown that U73122 can suppress inflammatory responses in both in vitro and in vivo models, highlighting the potential therapeutic implications of targeting PLC in inflammatory diseases.
Cardiac Physiology Research: U73122 has been employed in studies exploring the role of PLC in cardiac function [ [], [] ]. Researchers have used the compound to investigate the contribution of PLC to processes like cardiac contractility, arrhythmogenesis, and myocardial responses to different stimuli.
Limitations and Off-Target Effects
Direct Activation of Ion Channels: U73122 has been shown to directly activate certain ion channels, including Kir3 and BK channels, independent of PLC inhibition [ [] ]. This off-target effect significantly complicates the interpretation of results when studying processes involving these ion channels, as observed effects cannot be solely attributed to PLC inhibition.
Direct Activation of Other Enzymes: U73122 has also been found to directly activate other enzymes besides PLC, such as phospholipase D (PLD) and 5-lipoxygenase (5-LO) [ [], [] ]. This promiscuity highlights the need for caution when interpreting results obtained using U73122, as observed effects may be due to inhibition or activation of various enzymes, not solely PLC.
Stimulation of Calcium Release: In some studies, U73122 has been reported to directly stimulate the release of calcium from intracellular stores, even in the absence of PLC activation [ [], [] ]. This effect further underscores the compound's complex interplay with calcium signaling pathways and raises concerns about its specificity as a PLC inhibitor.
Interaction with Cell Culture Medium Components: Research has shown that U73122 can spontaneously react with common components of cell culture media, including L-glutamine, glutathione, and bovine serum albumin [ [], [], [] ]. These reactions can significantly impact the effective concentration of U73122 in experimental settings, leading to variability and potentially confounding results.
Related Compounds
U73343
Relevance: U73343 serves as a crucial control in studies using U73122 because it helps discern PLC-dependent effects from potential off-target effects of U73122. For instance, while U73122 inhibits Kir3 channels, U73343 does not, suggesting that this inhibition by U73122 is independent of PLC activity []. Similarly, U73122, but not U73343, was shown to potentiate Ins(1,4,5)P3-mediated Ca2+ release and cause a Ca2+ leak from intracellular stores, highlighting additional effects of U73122 beyond PLC inhibition []. These findings underscore the importance of using U73343 alongside U73122 to confirm the specificity of the observed effects.
Thimerosal
Thapsigargin
Relevance: Thapsigargin serves as a valuable tool to investigate the role of intracellular Ca2+ stores in cellular processes and compare the mechanism of action with U73122. For example, in studies on rat pancreatic acinar cells, both U73122 and thapsigargin triggered Ca2+ release from intracellular stores. Notably, U73122 induced a more rapid and localized Ca2+ release specifically at the secretory pole, suggesting a distinct mechanism compared to the global Ca2+ store depletion caused by thapsigargin [].
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Relevance: PIP2 is directly involved in the mechanism of action of U73122. U73122 was initially thought to directly inhibit PLC, but later studies demonstrated that its inhibitory effect on PLC activity might result from decreased PIP2 availability []. Additionally, PIP2 acts as a cofactor for cardiac phospholipase D (PLD), and U73122 indirectly inhibits PLD activity by interfering with PIP2, further emphasizing the complex interplay between these molecules [].
12-O-Tetradecanoylphorbol-13-acetate (TPA)
Relevance: TPA helps dissect the specific contributions of PKC in cellular responses where PLC activation by U73122 plays a role. For example, in human lung epithelial cells, both TNF-α and TPA stimulated COX-2 expression, but only the TNF-α-induced COX-2 promoter activity was sensitive to U73122, suggesting distinct mechanisms of PKC activation by these agents []. Therefore, using TPA in conjunction with U73122 can help determine whether observed effects are mediated through PLC-dependent PKC activation or alternative pathways.
Inositol 1,4,5-trisphosphate (InsP3)
Neomycin
Relevance: Comparing the effects of neomycin and U73122 can help understand the specific roles of different PLC isoforms or downstream signaling pathways. While both compounds inhibit agonist-induced inositol phosphate production, they exhibit differential effects on constitutive exocytosis in pituitary gonadotrophs []. Neomycin blocks constitutive exocytosis, while U73122 does not, implying that different PLC isoforms or downstream signaling pathways might be involved in these processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tranylcypromine sulfate is an alkylammonium sulfate. Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Fmoc-Val-Cit-PAB-MMAE consists the ADCs linker (Fmoc-Val-Cit-PAB) and potent tubulin inhibitor (MMAE), Fmoc-Val-Cit-PAB-MMAE is an antibody drug conjugate.
Grazoprevir, also known as MK5172, is a drug approved for the treatment of hepatitis C. Grazoprevir is a second generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets. It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications.
1-(1-adamantyl)ethanamine is an alkylamine. An RNA synthesis inhibitor that is used as an antiviral agent in the prophylaxis and treatment of influenza. Rimantadine is an Influenza A M2 Protein Inhibitor. The mechanism of action of rimantadine is as a M2 Protein Inhibitor. Rimantadine is an antiviral agent used as therapy for influenza A. Rimantadine has not been associated with clinically apparent liver injury. Rimantadine is a cyclic amine and alpha-methyl derivative of amantadine with antiviral activity. Although the exact mechanism of action of rimantadine is not understood, this agent appears to exert its antiviral effect against influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the uncoating of the virus and subsequent release of infectious viral nucleic acids into the cytoplasm of infected cells. See also: Rimantadine Hydrochloride (has salt form).
AC-710 is an inhibitor of PDGFR family kinases (IC50s = 7.7, 10.5, 2, and 1.2 nM for PDGFRβ, CSF1R, FLT3, and c-Kit, respectively). It is greater than 30-fold selective for PDGFR family kinases over a panel of 386 kinases, as well as over a panel of five cytochrome P450 (CYP) enzymes (IC50s = >40 µM). AC-710 (30 mg/kg) inhibits CSF1R-dependent M-NFS-60 murine leukemia cell proliferation and reduces tumor volume in an FLT3 mutant MV4-11 leukemia mouse xenograft model. AC710 is a potent, selective PDGFR-family kinases inhibitor with Kd values of 0.6 nM/1.0 nM/1.3 nM/1.0 nM for FLT3/KIT/PDGFRα/PDGFRβ respectively. IC50 value: 0.6 nM/1.0 nM/1.3 nM/1.0 nM (FLT3/KIT/PDGFRα/PDGFRβ) Target: PGDFR inhibitorAC710 demonstrated equivalent or slightly better efficacy in reducing the joint swelling and inflammation than dexomethasone administered at a safe dose. AC710 was well tolerated at the tested doses based on body weight and body condition. On the basis of the overall better in vivo tolerability and the mouse efficacy data,compound 22b (AC710) was selected as a preclinical development candidate.
Grazoprevir is an azamacrocyclic compound that is a hepatitis C protease inhibitor used in combination with elbasvir (under the brand name Zepatier) for treatment of chronic HCV genotypes 1 or 4 infection in adults. It has a role as an antiviral drug, a hepatoprotective agent and a hepatitis C protease inhibitor. It is an azamacrocycle, a carbamate ester, a lactam, an aromatic ether, a member of cyclopropanes, a N-sulfonylcarboxamide and a quinoxaline derivative. Grazoprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as Grazoprevir. Grazoprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS3, NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage Grazoprevir is still effective against HCV particularly when paired with [DB11574]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Grazoprevir as first line therapy in combination with [DB11574] for genotypes 1a, 1b, and 4 of Hepatitis C. Grazoprevir and [DB11574] are used with or without [DB00811] with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Grazoprevir is available as a fixed dose combination product with [DB11574] (tradename Zepatier) used for the treatment of chronic Hepatitis C. Approved in January 2016 by the FDA, Zepatier is indicated for the treatment of HCV genotypes 1 and 4 with or without [DB00811] depending on the the presence of resistance associated amino acid substitutions in the NS5A protein and previous treatment failure with [DB00811], [DB00008], [DB00022], or other NS3/4A inhibitors like [DB08873], [DB06290], or [DB05521]. When combined together, Grazoprevir and [DB11574] as the combination product Zepatier have been shown to achieve a SVR between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment. It can be used in patients with compensated cirrhosis, human immunodeficiency virus co-infection, or severe kidney disease. Grazoprevir anhydrous is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of grazoprevir anhydrous is as a HCV NS3/4A Protease Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Cytochrome P450 3A Inhibitor.
ONO-4059 analog is a derivative of the Bruton’s tyrosine kinase (BTK) inhibitor ONO-4059. The product is the analog of ONO-4059, ONO-4059 is a highly potent and selective Btk inhibitor with an IC50 in the sub-nM range. IC50 value: sub-nM range Target: Btkin vitro: ONO-4059 ( analog ) is a selective, once-daily, oral inhibitor of BTK, which has been shown to play a role in the survival and proliferation of malignant B-cells. ONO-4059 (analog) shows a favourable safety profile along with promising efficacy in this difficult-to-treat patient population. in vivo: ONO-4059 (analog) has demonstrated anti-tumour activity in several pre-clinical models. ONO-4059 (analog) potently and dose-dependently reverse clinical arthritis and prevented bone damage in the CIA model.
RR6 is a selective, reversible, and competitive vanin inhibitor.target: vaninIn vivo: Oral administration of RR6 in rats completely inhibited plasma vanin activity and caused alterations of plasma lipid concentrations upon fasting, thereby illustrating its potential use in chemical biology research. RR6 at 3 mg/mL inrats caused a nearly complete inhibition of plasma vanin.